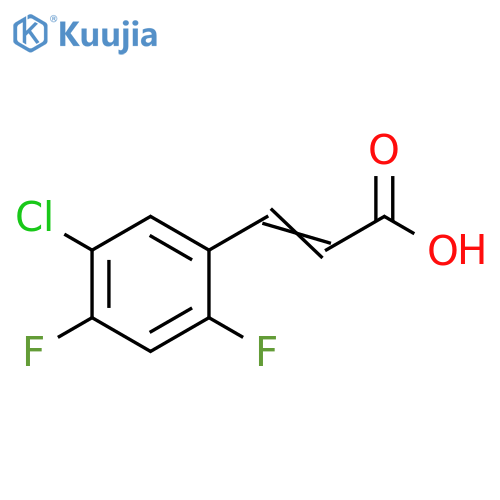Cas no 2307843-32-7 ((E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid)
(E)-3-(5-クロロ-2,4-ジフルオロフェニル)アクリル酸は、有機合成化学において重要な中間体として利用される化合物です。特に、医薬品や農薬の開発において、この化合物はフッ素置換基とクロロ置換基を有する芳香環を特徴としており、高い反応性と選択性を示します。その構造的特徴から、生体活性物質の合成や材料科学分野での応用が期待されています。また、この化合物は安定性に優れており、様々な反応条件下での利用が可能です。さらに、その特異的な構造は、標的分子との相互作用を最適化するために設計されており、研究開発の効率化に貢献します。

2307843-32-7 structure
商品名:(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid
CAS番号:2307843-32-7
MF:C9H5ClF2O2
メガワット:218.584608793259
CID:5079543
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid
-
- インチ: 1S/C9H5ClF2O2/c10-6-3-5(1-2-9(13)14)7(11)4-8(6)12/h1-4H,(H,13,14)
- InChIKey: AXQLBJZFLDRWAD-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=CC(Cl)=C(F)C=C1F
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262171-1g |
(E)-3-(5-Chloro-2,4-difluorophenyl)acrylic acid |
2307843-32-7 | 98% | 1g |
¥2893 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262171-500mg |
(E)-3-(5-Chloro-2,4-difluorophenyl)acrylic acid |
2307843-32-7 | 98% | 500mg |
¥2017 | 2023-04-14 |
(E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
2307843-32-7 ((E)-3-(5-chloro-2,4-difluorophenyl)acrylic acid) 関連製品
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
